molecular formula C17H16N4O3S2 B2598931 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1203280-45-8

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2598931
CAS No.: 1203280-45-8
M. Wt: 388.46
InChI Key: LICFTHQTKZUYRZ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle), a pyridin-3-yl carboxamide moiety, and a thiophen-2-yl substituent. The sulfone group enhances polarity and metabolic stability, while the pyridine and thiophene rings contribute to π-π stacking interactions, making it structurally distinct from simpler pyrazole derivatives.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-pyridin-3-yl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c22-17(19-12-3-1-6-18-10-12)14-9-15(16-4-2-7-25-16)21(20-14)13-5-8-26(23,24)11-13/h1-4,6-7,9-10,13H,5,8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICFTHQTKZUYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CN=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the thiophene groups: This step might involve the use of thiophene-2-carboxylic acid or its derivatives.

    Attachment of the pyridine moiety: This can be done via a coupling reaction, such as a Suzuki or Heck reaction.

    Oxidation of the tetrahydrothiophene ring: This step involves the oxidation of the sulfur atom to form the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation of the thiophene or pyrazole rings.

    Reduction: Reduction of the sulfone group back to the sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Research indicates that compounds within the pyrazole class exhibit various pharmacological effects, particularly in anticancer and neuropharmacological applications.

Anticancer Activity

Several studies have identified the compound's potential as an anticancer agent:

  • Mechanism of Action : It may induce apoptosis in cancer cells by modulating key signaling pathways and inhibiting specific enzymes associated with cancer progression.
  • Case Studies :
    • A study demonstrated significant anticancer activity against HeLa and MCF7 cell lines with IC50 values in the low micromolar range .
    • Another investigation reported that related pyrazolo derivatives showed promising results compared to conventional chemotherapeutics like doxorubicin.

Ion Channel Modulation

The compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels:

  • Therapeutic Potential : Its ability to modulate neuronal excitability suggests potential applications in treating neurological disorders .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydrothiophene ring and subsequent functionalization to introduce the pyridine and thiophene groups.

Chemical Reactivity

The presence of functional groups such as amides allows for hydrolysis under acidic or basic conditions, leading to various derivatives that may enhance biological activity. The unique structural features may also facilitate interactions with biological targets such as enzymes and receptors.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study by Xia et al. highlighted the synthesis of pyrazole derivatives that exhibited significant cell apoptosis and potent antitumor activity with IC50 values lower than conventional treatments .
    • Additional research indicated that certain derivatives could inhibit Aurora-A kinase, a target in cancer therapy.
  • Ion Channel Studies :
    • Investigations into GIRK channel activation revealed that derivatives could modulate neuronal excitability effectively, indicating their therapeutic potential for neurological conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyrazole derivatives:

Compound Name Key Substituents Molecular Weight* Notable Features Reference
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide Pyridin-3-yl carboxamide, thiophen-2-yl, tetrahydrothiophene sulfone ~404.4 g/mol† High polarity (sulfone), dual heteroaromatic systems (pyridine/thiophene)
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 3-Chlorophenyl carboxamide, trifluoromethyl, methyl 307.7 g/mol Lipophilic (CF3), halogenated aromatic system
5-(Substituted phenyl)-3-(isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Carbothioamide (C=S), dihydropyrazole, isoxazole ~350–400 g/mol‡ Thioamide enhances metal-binding capacity; dihydro structure increases rigidity
Example 62 (Chromenone-pyrazolo-pyrimidine derivative) Chromenone, pyrazolo-pyrimidine, fluorophenyl 560.2 g/mol Polycyclic system with potential kinase inhibitory activity

*Calculated based on molecular formulas where available.
†Estimated using average atomic masses.
‡Range inferred from substituted phenyl variations.

Key Observations :

  • Polarity and Solubility : The sulfone group in the target compound increases hydrophilicity compared to the trifluoromethyl (CF3) and chlorophenyl groups in , which favor lipid membrane penetration.
  • Binding Interactions: The dual heteroaromatic systems (pyridine and thiophene) may enable broader target engagement than the monocyclic systems in or .
  • Metabolic Stability : Sulfones are generally resistant to oxidative metabolism, offering an advantage over thioamides (e.g., ), which are prone to hydrolysis or sulfhydryl-mediated degradation.

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide (CAS Number: 1203280-45-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₇H₁₆N₄O₃S₂
Molecular Weight 388.5 g/mol
IUPAC Name This compound
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3

The compound features a tetrahydrothiophene ring, a pyridine moiety, and a pyrazole structure, which are known to enhance biological activity through various interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing thiophene and pyrazole rings exhibit significant anticancer properties. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the anticancer activity of related compounds, it was found that specific derivatives showed promising IC50 values:

CompoundCell LineIC50 (μM)
Compound 20bHepG-24.37 ± 0.7
Compound 20bA-5498.03 ± 0.5

These findings suggest that the structural components of the compound may play a crucial role in its ability to inhibit cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of DNA/RNA Synthesis : Compounds with similar structures have been shown to inhibit nucleic acid synthesis, thereby preventing cancer cell division.
  • Induction of Apoptosis : The presence of specific functional groups can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at various phases, effectively halting tumor growth .

Other Biological Activities

Apart from anticancer effects, the compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Similar thiophene derivatives have shown promise as antimicrobial agents.
  • Anti-inflammatory Effects : The pyrazole ring is often associated with anti-inflammatory properties.
  • Antioxidant Activity : Compounds with such structures can also act as antioxidants, scavenging free radicals .

Current Research Trends

Research is ongoing to explore the full potential of this compound in various therapeutic areas. Investigations focus on:

  • Structural Modifications : Enhancing bioactivity through chemical modifications.
  • Combination Therapies : Assessing efficacy in combination with existing chemotherapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide?

A multi-step synthesis approach is typically employed. For example:

  • Step 1 : Condensation of substituted pyrazole precursors (e.g., 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid derivatives) with sulfone-containing tetrahydrothiophene moieties under acidic conditions to form the pyrazole core .
  • Step 2 : Coupling the pyrazole intermediate with pyridin-3-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt) to introduce the N-(pyridin-3-yl) group .
  • Critical parameters : Reaction temperature (often 50–80°C), solvent choice (DMF or THF), and stoichiometric control to minimize byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : To confirm regioselectivity of the pyrazole ring and sulfone group integration. For example, the thiophene protons typically appear as distinct doublets in the aromatic region (δ 7.0–8.0 ppm) .
  • IR Spectroscopy : Key peaks include C=O stretching (~1650 cm⁻¹) for the carboxamide and sulfone S=O vibrations (~1150–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns, especially for halogenated or sulfur-containing derivatives .

Q. How can researchers assess the compound’s solubility and stability in biological assays?

  • Solubility : Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in PBS (pH 7.4). Monitor precipitation via dynamic light scattering .
  • Stability : Conduct HPLC-UV analysis over 24–48 hours under assay conditions (e.g., 37°C, pH 7.4) to detect degradation products .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

  • Target selection : Prioritize receptors with known affinity for pyrazole-carboxamide scaffolds (e.g., kinase enzymes or GPCRs).
  • Docking workflow : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfone group and hydrophobic binding pockets. Key residues (e.g., Lys or Asp in ATP-binding sites) should form hydrogen bonds with the carboxamide .
  • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for pyrazole derivatives?

  • Controlled substitutions : Systematically vary substituents on the thiophene or pyridine rings to isolate electronic vs. steric effects. For example, replacing thiophene with furan alters π-π stacking but may reduce metabolic stability .
  • Data normalization : Use standardized assay conditions (e.g., cell line consistency, ATP concentration in kinase assays) to minimize variability .

Q. How can DFT calculations improve understanding of the compound’s reactivity?

  • Geometry optimization : Employ B3LYP/6-31G(d) to model the sulfone group’s electron-withdrawing effects on the pyrazole ring. This predicts electrophilic regions prone to nucleophilic attack .
  • Reaction pathway analysis : Simulate intermediates in hydrolysis or oxidation pathways to identify stability bottlenecks .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final amidation step?

  • Cause : Steric hindrance from the pyridin-3-yl group or incomplete activation of the carboxylic acid.
  • Solutions :
    • Use coupling agents like HATU instead of EDC for bulky substrates .
    • Pre-activate the carboxylic acid with NHS (N-hydroxysuccinimide) before adding the amine .

Q. What analytical methods distinguish regioisomers during synthesis?

  • X-ray crystallography : Resolves ambiguities in pyrazole substitution patterns .
  • NOESY NMR : Detects spatial proximity between thiophene and pyridine protons to confirm regiochemistry .

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